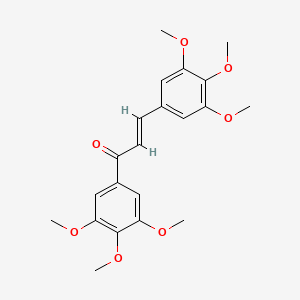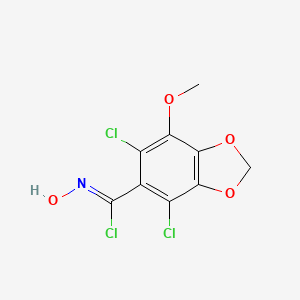
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its potential therapeutic properties. Chalcones are a class of compounds containing a central 1,3-diphenylprop-2-en-1-one structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,5-trimethoxybenzaldehyde and acetophenone derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives. These products can have different biological activities and potential therapeutic applications .
Scientific Research Applications
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its scientific research applications:
Mechanism of Action
The mechanism of action of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chalcone Derivatives: Other chalcone derivatives, such as (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibit similar biological activities but may differ in potency and specificity.
Combretastatins: These compounds share structural similarities with chalcones and exhibit potent anticancer activities by targeting microtubules.
Imidazole Derivatives: These compounds also possess significant biological activities, including anticancer and antimicrobial effects, but have different structural features and mechanisms of action.
Uniqueness
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities and therapeutic potential. Its ability to activate the p53 pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
130768-87-5 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-16-9-13(10-17(24-2)20(16)27-5)7-8-15(22)14-11-18(25-3)21(28-6)19(12-14)26-4/h7-12H,1-6H3/b8-7+ |
InChI Key |
WOJJYHZSZSSQJL-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11466000.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B11466002.png)
![3'-hydroxy-2-methyl-1'-[2-(3-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11466011.png)
![2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B11466035.png)
![4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11466036.png)
![5-[1-(4-Chloro-3-methylphenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11466044.png)
![7-(4-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466051.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B11466067.png)
![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11466073.png)
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466080.png)
